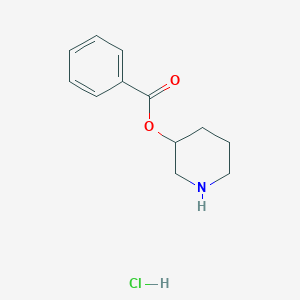
Oxane-3-sulfonyl chloride
Overview
Description
Oxane-3-sulfonyl chloride, also known as 1, 4-oxathiane-2, 2-dioxide or ethylene sulfonic acid anhydride, is an organic compound with the molecular formula C2H4O3S. It is a key building block in organic chemistry, especially for the preparation of sulfonamide motifs .
Synthesis Analysis
Sulfonyl chlorides, including Oxane-3-sulfonyl chloride, can be synthesized from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . This method is considered environment-friendly and worker-friendly .Molecular Structure Analysis
The molecular weight of Oxane-3-sulfonyl chloride is 184.64 g/mol. For more detailed structural information, you may need to refer to a chemical database or a chemistry handbook.Chemical Reactions Analysis
Sulfonyl chlorides are highly reactive towards water and other nucleophiles such as ammonia (NH3). These reactions are used in synthesis, but they can also cause problems . They can undergo substitution reactions with various nucleophilic reagents .Scientific Research Applications
Synthesis of Sulfonyl Derivatives
Oxane-3-sulfonyl chloride is a valuable reagent for the synthesis of various sulfonyl derivatives. It can be transformed into sulfonamides and sulfonates , which are crucial in pharmaceuticals and agrochemicals. The reactivity of Oxane-3-sulfonyl chloride with a range of nucleophiles allows for the creation of complex molecules with potential therapeutic applications .
Protective Group in Organic Synthesis
In organic synthesis, Oxane-3-sulfonyl chloride serves as a protective group for alcohols and amines. This is particularly useful in multi-step synthetic processes where selective deprotection is required. The sulfonyl protecting group can be installed and later removed under mild conditions, offering a strategic advantage in the synthesis of delicate molecules .
Intermediate for Enzymatic Inhibitors
This compound is used in the preparation of enzymatic inhibitors. These inhibitors play a significant role in drug development, especially for diseases where enzyme regulation is crucial, such as cancer and metabolic disorders. The ability to inhibit specific enzymes with synthesized molecules starting from Oxane-3-sulfonyl chloride is a significant area of research .
Manufacture of Elastomers
Oxane-3-sulfonyl chloride is an important building block in the manufacture of elastomers. Elastomers are polymers with viscosity and elasticity and are widely used in various industries, including automotive and manufacturing. The introduction of the sulfonyl group can alter the physical properties of the elastomers, enhancing their performance .
Production of Dyes and Detergents
The chemical industry utilizes Oxane-3-sulfonyl chloride in the production of dyes and detergents. Its reactivity allows it to bind with other molecules, creating compounds that can impart color or provide cleaning action. This application is essential for consumer goods and industrial processes .
Catalyst and Synthetic Receptor Building
Lastly, Oxane-3-sulfonyl chloride has applications in building synthetic receptors and catalysts. These are used in analytical chemistry for detecting specific molecules and in accelerating chemical reactions, respectively. The versatility of Oxane-3-sulfonyl chloride makes it a valuable component in designing these specialized molecules .
Mechanism of Action
Target of Action
Oxane-3-sulfonyl chloride, like other sulfonyl chlorides, is a key building block in organic chemistry, especially for the preparation of sulfonamide motifs . The primary targets of sulfonyl chlorides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, glucose metabolism, thyroid function, inflammation, and eye health .
Mode of Action
Sulfonyl chlorides interact with their targets by inhibiting their enzymatic activity. They act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This inhibition disrupts the normal functioning of the target enzymes, leading to the therapeutic effects observed.
Action Environment
The action, efficacy, and stability of Oxane-3-sulfonyl chloride can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and reactivity of the compound. Additionally, the presence of other substances, such as proteins or other chemicals, can also influence the compound’s action. It’s also worth noting that the synthesis of sulfonyl chlorides can be influenced by environmental factors. For example, the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been reported .
Safety and Hazards
Future Directions
Continuous flow protocols for the synthesis of sulfonyl chlorides, including Oxane-3-sulfonyl chloride, are being developed. These methods aim to improve the inherent safety of the process by circumventing thermal runaway . The goal is to search for promising biologically active compounds through the synthesis of new sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides .
properties
IUPAC Name |
oxane-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c6-10(7,8)5-2-1-3-9-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOZIFJRADCIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxane-3-sulfonyl chloride | |
CAS RN |
1300725-44-3 | |
| Record name | oxane-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1455278.png)
![{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1455283.png)